![molecular formula C25H22N2O5 B2704873 2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile CAS No. 758703-52-5](/img/structure/B2704873.png)
2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile
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Description
The compound “2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile” is a type of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These compounds are important heterocyclic compounds with a wide range of interesting biological activities . They have orthogonal functional groups, which makes them key intermediates for subsequent transformations .
Synthesis Analysis
Several strategies have been described for the synthesis of 2-amino-4H-pyran-3-carbonitriles . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . A new class of substituted 2-amino-4-(2-ethoxybenzo[d][1, 3]dioxol-5-yl)-4H-pyran-3-carbonitriles were produced in high yields (88–92%) .
Molecular Structure Analysis
The molecular structure of 2-amino-4H-pyran-3-carbonitriles is a core motif that has received increasing attention due to their potential pharmacological properties . The conception of a new modified polycyclic framework based on this core structure has stimulated extensive effort and attention .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-amino-4H-pyran-3-carbonitriles are classified based on the type of catalyst in the pertinent reactions . The multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst is the most useful and preferred method .
Scientific Research Applications
Structural Characterization and Antimicrobial Activity
One study focused on the synthesis and characterization of a similar pyran derivative, which was analyzed for its antimicrobial properties. The compound exhibited favorable antimicrobial activities comparable to reference agents, suggesting potential for therapeutic applications. This study underlines the significance of structural analysis in understanding the bioactivity of pyran derivatives (Okasha et al., 2022).
Materials Science Applications
Research into the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives, which share a core structure with the compound , has been conducted. These studies have explored their potential applications in thin films and photovoltaic devices, indicating the versatility of pyranoquinoline derivatives in materials science (Zeyada et al., 2016). Moreover, the effect of substitution groups on the dielectric properties of similar derivatives has been investigated, demonstrating their potential in electronic applications (Zeyada et al., 2016).
Corrosion Inhibition
Another area of application is in corrosion inhibition, where pyranopyrazole derivatives have been examined for their effectiveness in protecting mild steel in acidic conditions. This research highlights the utility of these compounds in industrial settings to prevent corrosion, a major concern in maintaining infrastructure integrity (Yadav et al., 2016).
properties
IUPAC Name |
2-amino-4-(3-ethoxy-4-phenylmethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-3-29-20-12-17(9-10-19(20)30-14-16-7-5-4-6-8-16)22-18(13-26)24(27)32-21-11-15(2)31-25(28)23(21)22/h4-12,22H,3,14,27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFWIKGOAVAQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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